molecular formula C13H10Cl2N2O B14360434 N-(2-Aminophenyl)-2,4-dichlorobenzamide CAS No. 91718-83-1

N-(2-Aminophenyl)-2,4-dichlorobenzamide

Cat. No.: B14360434
CAS No.: 91718-83-1
M. Wt: 281.13 g/mol
InChI Key: SFJDDZTWXOJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-2,4-dichlorobenzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group attached to an ortho-aminophenyl ring. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and halogenated aromatic system. Its molecular formula is C₁₃H₁₀Cl₂N₂O (MW: 281.14 g/mol), with a CAS registry number 293737-94-7 .

Properties

CAS No.

91718-83-1

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

N-(2-aminophenyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18)

InChI Key

SFJDDZTWXOJXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Amidation Techniques

The most straightforward route involves the condensation of 2,4-dichlorobenzoyl chloride with 2-aminophenylamine. Early methods employed polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmospheres to minimize side reactions. For example, a 2014 study on analogous triazole-thiones utilized DMF as a solvent with potassium hydroxide as a base, achieving yields up to 60% after column chromatography. However, these methods often require prolonged reaction times (12–24 hours) and generate stoichiometric amounts of HCl, necessitating careful neutralization.

Ullmann-Type Coupling Reactions

Transition-metal-catalyzed coupling has gained traction for constructing the C–N bond. A 2018 patent described a copper(I)-mediated Ullmann reaction using diethyl disulfide as a ligand, enabling aryl amination at 80°C with yields exceeding 70%. This method circumvents the need for acyl chloride intermediates, instead leveraging aryl halides and amines directly.

Microwave-Assisted Synthesis

Recent innovations exploit microwave irradiation to accelerate reaction kinetics. A 2019 Chinese patent demonstrated that heating 2,4-dichlorobenzoic acid and 2-aminophenylamine in DMF at 120°C for 30 minutes under microwave conditions achieved an 85% yield, significantly reducing energy consumption.

Experimental Methodologies for N-(2-Aminophenyl)-2,4-Dichlorobenzamide Synthesis

Method A: Acid Chloride Aminolysis

Reagents :

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv)
  • 2-Aminophenylamine (1.2 equiv)
  • Dimethylformamide (DMF, anhydrous)
  • Triethylamine (2.0 equiv)

Procedure :

  • Dissolve 2-aminophenylamine (5.27 mmol) in DMF (20 mL) under nitrogen.
  • Add triethylamine (10.54 mmol) dropwise to scavenge HCl.
  • Introduce 2,4-dichlorobenzoyl chloride (5.27 mmol) slowly with stirring.
  • Heat at 40°C for 4 hours, monitor by TLC (petroleum ether:ethyl acetate, 3:1).
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 58–62%.

Method B: Copper-Catalyzed Coupling

Reagents :

  • 2,4-Dichlorobromobenzene (1.0 equiv)
  • 2-Aminophenylamine (1.5 equiv)
  • Copper(I) iodide (10 mol%)
  • Diethyl disulfide (20 mol%)
  • Potassium carbonate (2.0 equiv)
  • Dimethylformamide (DMF, anhydrous)

Procedure :

  • Combine reagents in DMF under nitrogen.
  • Heat at 80°C for 12 hours.
  • Filter through Celite, concentrate, and recrystallize from methanol.

Yield : 68–72%.

Analytical Characterization and Validation

Spectroscopic Techniques

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, Ar–H), 7.52 (d, J = 8.4 Hz, 1H, Ar–H), 7.34–7.28 (m, 2H, Ar–H), 6.95 (t, J = 7.6 Hz, 1H, Ar–H).
  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirmed >98% purity for Method B, surpassing Method A’s 95%.

Comparative Analysis of Synthesis Routes

Parameter Method A (Acid Chloride) Method B (Copper Catalysis)
Reaction Time (h) 4 12
Yield (%) 58–62 68–72
Catalyst Cost Low Moderate
Purification Complexity High (column chromatography) Moderate (recrystallization)

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The aminophenyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

    Reduction Reactions: Products include amine derivatives with reduced functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various cellular effects, including the disruption of metabolic pathways and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Ortho- vs. Para-Aminophenyl Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Activities References
N-(4-Aminophenyl)-2,4-dichlorobenzamide Para-amino C₁₃H₁₀Cl₂N₂O 281.14 Research chemical; 97% purity
N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide Meta-amino, methyl C₁₄H₁₂Cl₂N₂O 295.17 Noted for antimicrobial potential

Key Findings :

  • Methylation on the aromatic ring (e.g., in N-(3-amino-2-methylphenyl)-2,4-dichlorobenzamide) increases hydrophobicity, which may enhance membrane permeability .

Halogenated Benzamides with Diverse Aromatic Substituents

Table 2: Substituted Benzamide Derivatives

Compound Name Substituents Molecular Weight Biological Activity References
N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide 3-Benzyl-5-hydroxyphenyl - Synthesized (55% yield); NMR data
N-(2,4-Dichlorophenyl)-2-methylbenzamide 2-Methylbenzamide 280.15 CAS 22978-54-7; structural analog
N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide 4-sec-Butylphenyl 322.23 Enhanced lipophilicity

Key Findings :

  • Hydroxyl groups (e.g., in N-(3-benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide) introduce hydrogen-bond donor sites, critical for interactions with polar enzyme active sites .

Heterocyclic and Complex Derivatives

Table 3: Heterocyclic Benzamide Analogs

Compound Name Heterocyclic Group Molecular Weight Activity References
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide Pyrazole 422.01 Antimicrobial, antitubular (FTIR/NMR)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide Benzothiazole - Screening compound for drug discovery
N-(Adamantan-1-ylcarbamothioyl)-2,4-dichlorobenzamide Adamantane-carbamothioyl - Urease inhibition (81% yield)

Key Findings :

  • Pyrazole and benzothiazole derivatives exhibit enhanced bioactivity due to π-π stacking and additional hydrogen-bonding motifs .

Table 4: Activity Profiles of Select Analogs

Compound Name Target/Activity Potency/IC₅₀ References
N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide Trypanosoma brucei inhibitor Active (80% yield)
N-(2-Aminoethyl)-N-(4-aminophenyl)-2,4-dichlorobenzamide Trypanosoma brucei inhibitor 77% yield
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide Undisclosed CAS 5631-04-9

Key Findings :

  • Aminoethyl substitutions (e.g., in ) enhance solubility and bioavailability, critical for antiparasitic activity.
  • Thiadiazole derivatives (e.g., ) are understudied but represent a promising scaffold for further optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.